4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is a synthetic organic compound with the molecular formula C18H20N2O4S. It is known for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The compound features an indole moiety, which is a common structural motif in many biologically active molecules.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences various biological activities . This interaction can result in changes that contribute to the compound’s overall effect .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biological activities . This suggests that the compound could potentially affect multiple biochemical pathways, leading to various downstream effects .
Result of Action
Indole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially have a diverse range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by sulfonation and subsequent functionalization to introduce the isobutoxy group. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Industry: It may be used in the development of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxoindolin-5-yl)benzenesulfonamide: Lacks the isobutoxy group but shares the indole and sulfonamide moieties.
4-methoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide: Contains a methoxy group instead of an isobutoxy group.
Uniqueness
4-isobutoxy-N-(2-oxoindolin-5-yl)benzenesulfonamide is unique due to the presence of the isobutoxy group, which may enhance its lipophilicity and potentially improve its ability to penetrate cell membranes. This structural feature could contribute to its distinct biological activity compared to similar compounds .
Properties
IUPAC Name |
4-(2-methylpropoxy)-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-12(2)11-24-15-4-6-16(7-5-15)25(22,23)20-14-3-8-17-13(9-14)10-18(21)19-17/h3-9,12,20H,10-11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPILMRJJBWKQPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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